N-Formyl-D-phenylalanine
Overview
Description
N-Formyl-D-phenylalanine is a derivative of the amino acid phenylalanine, which is modified by the addition of a formyl group to the amino nitrogen. This modification introduces a formyl functional group, which can influence the molecule's physical, chemical, and biological properties. The compound is of interest in various fields, including medicinal chemistry and peptide research, due to its potential role in modulating peptide structure and function.
Synthesis Analysis
The synthesis of N-Formyl-D-phenylalanine derivatives has been explored in several studies. For instance, triorganotin(IV) derivatives of N-formyl-L-phenylalanine have been prepared from triorganotin(IV) chlorides and the appropriate amino acids or their sodium salts in a 1:1 molar ratio . Additionally, the synthesis of N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and its trans counterpart has been achieved by condensation reactions followed by chromatographic separation and hydrolysis . These synthetic approaches are crucial for generating compounds that can be further studied for their biological activities and structural properties.
Molecular Structure Analysis
The molecular structure of N-Formyl-D-phenylalanine derivatives has been extensively studied using various analytical techniques. The crystal and molecular structure of N-formyl-L-methionyl-L-phenylalanine, a closely related compound, has been determined, revealing a parallel beta-sheet conformation stabilized by hydrogen bonding . Similarly, the conformational analysis of N-formyl-L-phenylalanine-amide has identified 19 different structures, providing insights into the potential conformations that N-Formyl-D-phenylalanine derivatives can adopt . These studies are essential for understanding the three-dimensional arrangement of atoms within the molecule and how this influences its interactions and stability.
Chemical Reactions Analysis
The reactivity of N-Formyl-D-phenylalanine derivatives has been explored in the context of their interactions with other chemical entities. For example, the triorganotin(IV) derivatives of N-formyl-L-phenylalanine exhibit coordination with the unidentate carboxylic group and the oxygen atom of the amidocarbonyl group, which can change from five-coordinate to pseudotetrahedral configurations depending on the environment . Understanding these chemical reactions is important for predicting the behavior of these compounds in various chemical and biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Formyl-D-phenylalanine derivatives are characterized by their spectroscopic signatures and molecular interactions. Infrared, 1H, 13C, and 119Sn NMR spectroscopy have been used to characterize the triorganotin(IV) derivatives, providing information on the electronic environment and bonding within the molecule . The crystallographic studies have also contributed to understanding the solid-state properties, such as hydrogen bonding patterns and molecular conformations . These properties are crucial for the development of N-Formyl-D-phenylalanine derivatives as potential therapeutic agents or as tools in peptide research.
Scientific Research Applications
Role in Macrophage Activation : N-Formyl methionyl phenylalanine, a variant of N-Formyl-D-phenylalanine, has been found to increase adherence and diameter of alveolar macrophages, inducing morphological changes associated with macrophage activation. This suggests its utility in understanding the activation of macrophages and their bacteriolytic function (Rossman, Cassizzi, & Daniele, 1980).
Rapid Protein Labelling : A mutant pyrrolysyl-tRNA synthetase-tRNA(Pyl)(CUA) pair was used to genetically incorporate 3-formyl-phenylalanine into proteins at amber mutation sites in Escherichia coli. This process facilitated rapid and site-selective protein labelling, indicating potential applications in biochemical research (Tuley, Lee, Wu, Wang, & Liu, 2014).
Role in Plant Metabolism : Phenylalanine, a related compound to N-Formyl-D-phenylalanine, plays a central role in the interconnection between primary and secondary metabolism in plants, especially in conifers. It is crucial for the biosynthesis of phenylpropanoids, which are important for plant growth, reproduction, and defense (Pascual, El-Azaz, de la Torre, Cañas, Ávila, & Cánovas, 2016).
Human Spermatozoa Receptors : Synthetic N-formylated peptides, which include N-Formyl-D-phenylalanine, act as potent chemoattractants for human spermatozoa, suggesting the presence of specific receptors for these peptides on spermatozoa. This finding is significant for understanding human reproductive biology (Gnessi, Fabbri, Silvestroni, Moretti, Fraioli, Pert, & Isidori, 1986).
Hepatobiliary Excretion and Enterohepatic Circulation : Studies on N‐formyl methionyl leucyl 3H‐phenylalanine in rats demonstrated its rapid clearance from the systemic circulation and significant excretion in bile, indicating a major pathway for the excretion of bacterial chemotactic peptides in rats (Anderson, Woodhouse, Hobson, Myers, Broom, & Chadwick, 1987).
- a key player in cell division and protection from Reactive Oxygen Species. This research enhances our understanding of phenylalanine’s action in plant cells and points to its potential roles in similar cellular processes in other organisms (Perkowski & Warpeha, 2019).
Biosynthesis of L-Phenylalanine : A study on the biosynthesis of L-Phenylalanine in E. coli identified key enzymes in the shikimate pathway influencing its production. The findings provide a method for detecting bottlenecks in metabolic pathways, which can guide genetic manipulation to enhance yield of desired products like L-Phenylalanine (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016).
Role in Phenylalanine Electroanalysis : Phenylalanine's importance in human health, particularly for individuals with phenylketonuria, highlights the need for effective methods to determine its concentration in biological fluids. Electrochemical sensors and biosensors have been developed for this purpose, offering insights into the health status of individuals based on phenylalanine levels (Dinu & Apetrei, 2020).
Chemotactic Factor for Neutrophils : N-Formyl peptides like N-Formyl-D-phenylalanine serve as potent chemotactic factors for neutrophils, playing a significant role in the body's immune response to bacterial infections (Marasco, Phan, Krutzsch, Showell, Feltner, Nairn, & Becker, 1984).
Structural and Functional Characterization : The human formyl peptide receptor, which binds to N-formyl-1-methionyl-1-leucyl-1-phenylalanine, has been structurally and functionally characterized, enhancing our understanding of how these peptides interact with their receptors and trigger cellular responses (Radel, Genco, & De Nardin, 1994).
Future Directions
properties
IUPAC Name |
(2R)-2-formamido-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPXGARCQOSAU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-D-phenylalanine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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